molecular formula C5H3BrN4 B1445705 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 55478-78-9

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1445705
CAS No.: 55478-78-9
M. Wt: 199.01 g/mol
InChI Key: ZGVWVYMGLBYAKU-UHFFFAOYSA-N
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Description

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 55478-78-9 . It has a molecular weight of 199.01 and its IUPAC name is 5-bromo [1,2,4]triazolo [1,5-a]pyrazine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class to which this compound belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H . This indicates that the compound has a planar triazolopyrimidine ring system .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 143-145°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives have been extensively studied for their unique chemical properties and synthesis methods. A notable study involved the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines through a process called Dimroth rearrangement. This process includes the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines, showcasing the chemical reactivity and potential for creating complex molecules (Salgado et al., 2011).

Potential in Energetic Materials

Research into the application of this compound derivatives in energetic materials has also been conducted. A study focused on the synthesis of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines. These compounds are considered for their potential use as explosive and propellant ingredients due to their polynitrated structure, offering insights into their application in materials science (Sheremetev et al., 2016).

Pharmaceutical Intermediate Applications

The compound and its derivatives have been explored as intermediates in pharmaceutical synthesis. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a derivative, is an important intermediate in the synthesis of various biologically active compounds. The study demonstrated a rapid synthesis method, indicating its relevance in the pharmaceutical industry (Zhang et al., 2019).

In Bioactive Compound Synthesis

There has been a focus on synthesizing bioactive compounds using this compound derivatives. Research on the synthesis of new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives under mild conditions is one such example. This method is significant for producing chiral compounds, which are crucial in developing pharmaceuticals (Mohapatra et al., 2007).

Safety and Hazards

The safety information for 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine indicates that it is a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVWVYMGLBYAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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